BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Chloro-5-fluoro-3-methylpyridine physical and
chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-5-fluoro-3-methylpyridine

Cat. No.: B1590720

An In-Depth Technical Guide to 2-Chloro-5-fluoro-3-methylpyridine for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-3-
methylpyridine, a key heterocyclic building block for researchers, scientists, and professionals
in drug development and agrochemical synthesis. The document details its core physical and
chemical properties, predicted reactivity, plausible synthetic pathways, and significant role as
an intermediate in the creation of complex, high-value molecules. Emphasis is placed on the
scientific rationale behind its characteristics and handling protocols to ensure both safety and
efficacy in a laboratory setting.

Chemical Identity and Molecular Structure

2-Chloro-5-fluoro-3-methylpyridine, also known as 2-Chloro-5-fluoro-3-picoline, is a
substituted pyridine derivative. The strategic placement of its functional groups—a chloro group
at the 2-position, a fluoro group at the 5-position, and a methyl group at the 3-position—creates
a unigue electronic and steric profile, making it a valuable synthon in organic chemistry.

¢ I[UPAC Name: 2-chloro-5-fluoro-3-methylpyridine[1]
e CAS Number: 38186-84-4[1]

e Molecular Formula: CeHsCIFN[1]
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e SMILES:CC1=CC(=CN=C1CI)F[1]
« InChl:INChI=1S/C6H5CIFN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3[1]
« InChlKey:FMPYGEFGXUAAKG-UHFFFAOYSA-N[1]

The structure combines an electron-withdrawing chlorine atom adjacent to the ring nitrogen, a
strongly electron-withdrawing fluorine atom para to the nitrogen, and an electron-donating
methyl group. This arrangement significantly influences the molecule's reactivity, particularly in
nucleophilic substitution reactions.

Physicochemical Properties

The physical state and solubility of 2-Chloro-5-fluoro-3-methylpyridine are critical for its
handling, reaction setup, and purification. The compound is typically a low-melting solid.[2]

Property Value Source
Molecular Weight 145.56 g/mol [1]
Appearance White to almost white powder 2]
or lump
Melting Point 41.0to0 45.0 °C [2]
Boiling Point 177.9 + 35.0 °C (Predicted) [2]
Density 1.264 + 0.06 g/cm3 (Predicted) [2]
Solubility Soluble in Methanol [2]
pKa -1.59 + 0.10 (Predicted) [2]

Causality Insight: The melting point suggests that the compound is a solid at standard room

temperature, simplifying weighing and handling but requiring dissolution in a suitable solvent
for most reactions. Its solubility in methanol indicates its polarity, which is consistent with the
presence of halogen atoms and a nitrogen heteroatom.

Reactivity and Chemical Profile
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The reactivity of the pyridine ring is dictated by the interplay of its substituents. The nitrogen
atom and the halogen atoms (Cl, F) are electron-withdrawing, making the ring electron-deficient
and susceptible to nucleophilic aromatic substitution (SNA).

e Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is the most
likely site for nucleophilic attack. This position is activated by the adjacent ring nitrogen and
the fluorine atom at C5. Common nucleophiles like amines, alkoxides, or thiols can displace
the chloride, providing a versatile method for further functionalization.

» Electrophilic Aromatic Substitution (SEAr): The electron-deficient nature of the ring makes
electrophilic substitution challenging. Any such reaction would likely be directed by the
methyl group to the C4 or C6 positions, though harsh conditions would be required.

» Role of Fluorine: The fluorine atom at the C5 position significantly increases the metabolic
stability of derivative molecules in drug discovery contexts.[3] It also enhances the
electrophilicity of the ring, further activating the C2 position for SNAr reactions.

Plausible Synthetic Pathway

While specific industrial synthesis routes for 2-Chloro-5-fluoro-3-methylpyridine are
proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established
pyridine chemistry. A common strategy involves building the substituted ring or modifying a pre-
existing pyridine core. The following diagram illustrates a generalized workflow.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.mdpi.com/1422-0067/24/9/7728
https://www.benchchem.com/product/b1590720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials

3-Picoline
(3-Methylpyridine)

e.g., Clz gas

/

Synthetic Steps

(Step 1 ChIorinatiorD

e.g., KF/Phase Transfer Catalyst

(Step 2: FIuorinatiorD
- J

Final Broduct

v
(Z—ChIoro—5—f|uoro—3—methylpyridine)

Click to download full resolution via product page
Caption: Generalized synthetic workflow for 2-Chloro-5-fluoro-3-methylpyridine.
Workflow Explanation:

o Chlorination: The synthesis can start from 3-methylpyridine (3-picoline).[4][5] Direct
chlorination can be achieved using chlorine gas, often with a catalyst, to install a chlorine
atom at the C2 position, yielding 2-chloro-5-methylpyridine.[4]

o Fluorination: The subsequent step is the introduction of the fluorine atom. A common method
for fluorinating heterocyclic rings is nucleophilic substitution using a fluoride source like
potassium fluoride (KF), often in an aprotic polar solvent and sometimes with a phase-
transfer catalyst to improve reactivity.[6] This step would convert an appropriate precursor to

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1590720?utm_src=pdf-body-img
https://www.benchchem.com/product/b1590720?utm_src=pdf-body
https://scispace.com/papers/synthesis-method-of-2-chloro-5-chloromethylpyridine-14a0i889c5
https://patents.google.com/patent/US4612377A/en
https://scispace.com/papers/synthesis-method-of-2-chloro-5-chloromethylpyridine-14a0i889c5
https://patents.google.com/patent/CN101648904B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

the final 5-fluoro product. The precise order of halogenation steps is crucial for selectivity and

yield.

Applications in Research and Development

2-Chloro-5-fluoro-3-methylpyridine is not an end-product but a high-value intermediate. Its
utility lies in its ability to be incorporated into larger, more complex molecules with desired
biological activities.

e Pharmaceuticals: Fluorinated heterocyclic compounds are prevalent in modern
pharmaceuticals.[3] The fluorine atom can improve metabolic stability, binding affinity, and
lipophilicity, which are critical parameters in drug design.[3][7] This building block is ideal for
synthesizing inhibitors, receptor antagonists, and other active pharmaceutical ingredients
(APIs). For example, the pyrazolo[3,4-b]pyridine core found in the drug Vericiguat contains a
fluorine atom at the C-5 position, which enhances its metabolic stability.[3]

o Agrochemicals: Substituted pyridines are a cornerstone of the agrochemical industry, forming
the basis for many potent herbicides, insecticides, and fungicides.[7][8] The specific
substitution pattern of 2-Chloro-5-fluoro-3-methylpyridine can be used to develop next-
generation crop protection agents with improved efficacy and environmental profiles.[7][9]

The following diagram illustrates its role as a versatile scaffold.
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Caption: Role as a central building block in synthesis.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling
2-Chloro-5-fluoro-3-methylpyridine.

6.1. Hazard Identification

The compound is classified with multiple hazards according to the Globally Harmonized
System (GHS).[1]
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Hazard Code Description GHS Class
H302 Harmful if swallowed Acute toxicity, oral
H315 Causes skin irritation Skin corrosion/irritation

) o Serious eye damage/eye
H319 Causes serious eye irritation o
irritation

H335 May cause respiratory irritation  Specific target organ toxicity

6.2. Recommended Handling Protocol
This protocol is a self-validating system designed to minimize exposure.

» Engineering Controls: All manipulations (weighing, transferring, reactions) must be
performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

o Personal Protective Equipment (PPE):

o Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures

before use.

o Eye Protection: Use chemical safety goggles and a face shield for maximum protection

against splashes.
o Lab Coat: A flame-retardant lab coat is required.
» Dispensing and Weighing:
o Dispense the solid carefully to avoid generating dust.
o Use a dedicated spatula and weighing vessel.
o Clean any spills immediately with an appropriate absorbent material.
e Reaction Setup:

o Add the compound to the reaction vessel inside the fume hood.
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o Ensure all glassware is properly secured.

o Post-Handling:
o Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]
o Decontaminate all surfaces and equipment used.
o Dispose of contaminated waste in a designated, sealed hazardous waste container.

6.3. Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials. An inert atmosphere is recommended for long-term storage to prevent
potential degradation.[2]

Predicted Spectroscopic Characterization

While specific spectra are not publicly available, the key features can be predicted based on
the molecular structure. This information is crucial for reaction monitoring and quality control.

e 'HNMR:
o Methyl Protons (-CHs): A singlet peak expected around 2.2-2.5 ppm.

o Aromatic Protons (Ar-H): Two distinct signals are expected in the aromatic region (7.0-8.5
ppm). Each will likely appear as a doublet or doublet of doublets due to coupling with the
fluorine atom and the other aromatic proton.

e 1BC NMR:
o Methyl Carbon (-CHs): A signal in the aliphatic region (~15-20 ppm).

o Aromatic Carbons: Six distinct signals are expected. The carbons bonded to fluorine and
chlorine will show characteristic large and smaller C-F and C-ClI coupling constants,
respectively. The carbon attached to fluorine (C5) will exhibit a large one-bond C-F
coupling (1JCF = 240-260 Hz).
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e Mass Spectrometry (El):

o Molecular lon (M*): A prominent molecular ion peak should be observed. The isotopic
pattern of chlorine (3°CI/3’Cl ratio of approximately 3:1) will be a key diagnostic feature,
showing two peaks at M* and M+2.

Conclusion

2-Chloro-5-fluoro-3-methylpyridine is a strategically designed chemical intermediate with
significant potential in the fields of medicinal chemistry and agrochemical science. Its
physicochemical properties, characterized by a low melting point and moderate polarity, along
with a predictable reactivity profile dominated by nucleophilic aromatic substitution, make it a
versatile tool for synthetic chemists. Proper adherence to stringent safety protocols is essential
for its handling. This guide provides the foundational knowledge required for researchers to
effectively and safely utilize this compound in the pursuit of novel, high-value chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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